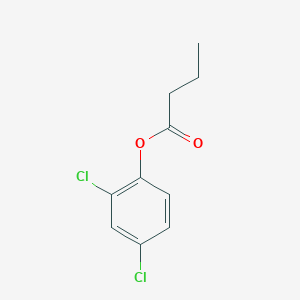

2,4-二氯苯基丁酸酯

描述

“2,4-Dichlorophenyl butyrate” is a chemical compound with the molecular formula C10H10Cl2O2 . It is related to “2,4-DB” or “4-(2,4-dichlorophenoxy)butyric acid”, a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in various crops .

Synthesis Analysis

The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, has been reported . The synthesis involved two steps: initially, the intermediate 6-methyl-3-(thietan-3-yl) pyrimidine-2,4(1H,3H)-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran .

Molecular Structure Analysis

The molecular structure of “2,4-Dichlorophenyl butyrate” is based on its molecular formula, C10H10Cl2O2 . The compound has an average mass of 233.091 Da and a mono-isotopic mass of 232.005783 Da .

科学研究应用

合成与化学研究

相关化合物的合成: 2,4-二氯苯基丁酸酯已在合成相关化合物中得到研究。例如,周邦灿(2014 年)报道了从 2,3-二氯苯甲醛开始合成 4-(2',3'-二氯苯基)-2,6-二甲基-1,4-二氢吡啶-3-羧酸酯。该化合物被合成并表征,用于克利维地平丁酸酯中的杂质 (周邦灿,2014 年)。

化学性质和分析: 研究还集中在相关化合物的化学性质和结构分析上。例如,赵等人(2008 年)对 1N-苯基-3-(2,4-二氯苯基)-5-(4-氯苯基)-2-吡唑啉的合成、晶体结构和密度泛函研究进行了研究 (赵等人,2008 年)。

环境应用

- 生物修复和降解: 已探索了与 2,4-二氯苯基丁酸酯相关的化合物的生物修复潜力。杨等人(2018 年)研究了 2,4-二氯苯氧乙酸在受污染土壤中的降解,发现某些微生物过程可以提高降解速率 (杨等人,2018 年)。

真菌降解研究: Nykiel-Szymańska 等人(2017 年)研究了丝状真菌 Umbelopsis isabellina 对 2,4-二氯苯氧乙酸的降解,指出这一过程导致样品毒性显着降低 (Nykiel-Szymańska 等人,2017 年)。

废水处理中的光催化: 李等人(2015 年)探索了二氧化钛光催化与低温等离子体结合用于降解废水中 2,4-二氯苯酚,证明了有效的去除并提供了对降解机理的见解 (李等人,2015 年)。

控释制剂

- 除草剂插层纳米杂化物: Hussein 等人(2012 年)报道了将除草剂(包括 4-(2,4-二氯苯氧基) 丁酸酯)成功插层到层状氢氧化锌中以用于控释制剂 (Hussein 等人,2012 年)。

其他应用

- 抗肿瘤活性: 刘金刘等人(2020 年)合成了含有 2,4-二氯苯基的化合物,该化合物对某些癌细胞系表现出有希望的抗癌活性 (刘金刘等人,2020 年)。

- 抗菌活性: 刘等人(2008 年)合成了含有 2,4-二氯苯基的肟酸酯衍生物,该衍生物对各种细菌菌株表现出显着的抗菌潜力 (刘等人,2008 年)。

作用机制

Target of Action

It is known that butyrate, a component of the compound, is a natural substance present in biological liquids and tissues . It is produced by the gastrointestinal microbiota or orally ingested as a feed additive .

Mode of Action

It is known that butyrate can act directly or indirectly on tissue development and repair . Direct trophic effects have been demonstrated mainly by cell proliferation studies, indicating a faster renewal of necrotic areas . Indirect actions of butyrate are believed to involve the hormono-neuro-immuno system .

Biochemical Pathways

2,4-Dichlorophenyl butyrate may affect several biochemical pathways. Butyrate production pathways in the gut are linked to the presence of fermentation substrates in the diet . Humans have higher abundances of the four pathways compared with most nonhuman primates . The acetyl-coenzyme A (CoA) pathway is the most prevalent, followed by the lysine pathway .

Pharmacokinetics

It is known that butyrate cannot be detected in the peripheral blood, which indicates fast metabolism in the gut wall and/or in the liver .

Result of Action

Butyrate has been implicated in down-regulation of bacteria virulence, both by direct effects on virulence gene expression and by acting on cell proliferation of the host cells .

Action Environment

It is known that butyrate is a helpful feed additive, especially when ingested soon after birth, as it enhances performance and controls gut health disorders caused by bacterial pathogens .

属性

IUPAC Name |

(2,4-dichlorophenyl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-3-10(13)14-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLYZDINTHKGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287871 | |

| Record name | 2,4-Dichlorophenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32351-66-9 | |

| Record name | NSC53055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorophenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

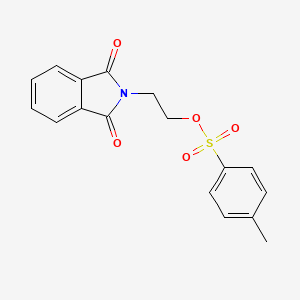

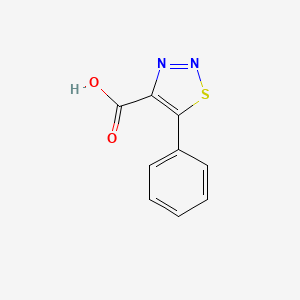

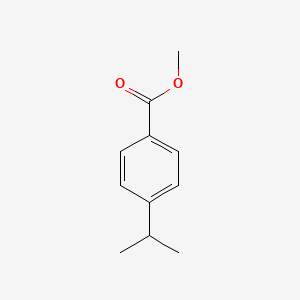

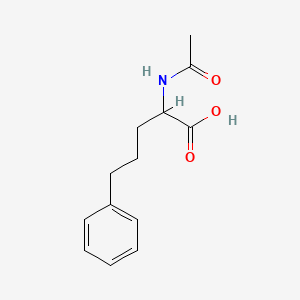

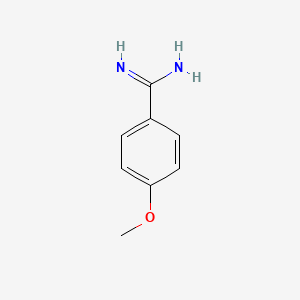

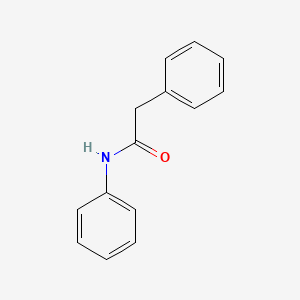

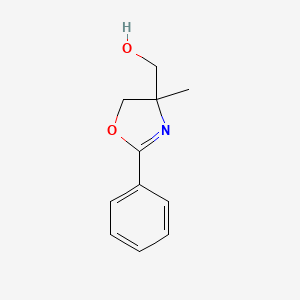

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)